1-(5-bromo-1H-indol-2-yl)Ethanone
Overview
Description
1-(5-bromo-1H-indol-2-yl)Ethanone is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-bromo-1H-indol-2-yl)Ethanone typically involves the reaction of indole with ethanone in the presence of a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-bromo-1H-indol-2-yl)Ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-bromo-1H-indol-2-yl)Ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-2-yl)Ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(5-bromo-1H-indol-2-yl)Ethanone can be compared with other indole derivatives:
Properties
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZULRVYGFAQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525679 | |
Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89671-83-0 | |
Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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